(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
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Description
(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.87. The purity is usually 95%.
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Biological Activity
(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core with a furan substituent, which is known for its diverse biological properties. The presence of the sulfonamide group enhances its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Calcium Channel Modulation : Some sulfonamide derivatives have been shown to act as calcium channel inhibitors, affecting cardiovascular functions such as perfusion pressure and coronary resistance . This mechanism could be pivotal for the compound's potential therapeutic effects.
- Anticancer Activity : Thiazolidinone derivatives have been extensively studied for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Antiviral Properties : Certain thiazolidinones have demonstrated antiviral activity by inhibiting viral replication and entry into host cells, making them candidates for further investigation in antiviral drug development .
1. Cardiovascular Effects
A study focusing on the cardiovascular effects of sulfonamide derivatives utilized an isolated rat heart model to assess changes in perfusion pressure and coronary resistance. The results indicated that specific derivatives could significantly lower perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular diseases .
Compound | Effect on Perfusion Pressure | Significance (p-value) |
---|---|---|
Control | Baseline | - |
4-(2-aminoethyl)benzene sulfonamide | Decrease observed | p = 0.05 |
2. Anticancer Activity
In a study evaluating the anticancer effects of thiazolidinones, this compound was tested against various cancer cell lines. The compound showed promising cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
MCF7 (Breast) | 15.0 |
HeLa (Cervical) | 10.5 |
A549 (Lung) | 12.0 |
3. Antiviral Studies
Research into the antiviral properties of related thiazolidinones revealed that they could inhibit viral entry into host cells effectively. The mechanism involved blocking specific receptors essential for viral attachment and entry.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic data remain limited.
Properties
IUPAC Name |
(NE)-4-chloro-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-2-9-20-16(21)15(11-13-4-3-10-24-13)25-17(20)19-26(22,23)14-7-5-12(18)6-8-14/h2-8,10-11H,1,9H2/b15-11-,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVMDFHMMVJRP-WGGXDPCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.